(2,4-Di-tert-butyl-6-methoxyphenyl)boronic acid
Description
(2,4-Di-tert-butyl-6-methoxyphenyl)boronic acid is an aromatic boronic acid derivative characterized by a methoxy group at the ortho position and two bulky tert-butyl substituents at the para and meta positions relative to the boronic acid moiety. This structural configuration imparts unique physicochemical properties, including enhanced steric hindrance, lipophilicity, and electronic modulation of the boronic acid group. Boronic acids are widely utilized in medicinal chemistry, materials science, and sensing applications due to their ability to form reversible covalent bonds with diols, amines, and other nucleophiles . The tert-butyl groups in this compound likely improve metabolic stability and membrane permeability, making it a candidate for therapeutic and diagnostic applications .
Properties
CAS No. |
175602-46-7 |
|---|---|
Molecular Formula |
C15H25BO3 |
Molecular Weight |
264.17 g/mol |
IUPAC Name |
(2,4-ditert-butyl-6-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C15H25BO3/c1-14(2,3)10-8-11(15(4,5)6)13(16(17)18)12(9-10)19-7/h8-9,17-18H,1-7H3 |
InChI Key |
QPBUYXCDKJFQAT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1OC)C(C)(C)C)C(C)(C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Reagents
The synthesis begins with 2-bromo-3,5-di-tert-butylanisole as the starting material. Anhydrous tetrahydrofuran (THF) serves as the solvent, ensuring compatibility with moisture-sensitive reagents. n-Butyllithium (n-BuLi, 1.6 M in hexane) is added dropwise at -78°C under a nitrogen atmosphere to generate the aryl lithium intermediate. This intermediate is subsequently quenched with trimethyl borate (B(OMe)₃), which introduces the boronic acid functionality after hydrolysis.
Critical Reaction Parameters
-
Temperature Control : Maintaining -78°C during lithium-halogen exchange prevents side reactions such as lithium-halogen scrambling or elimination.
-
Stoichiometry : A 1:2 molar ratio of aryl bromide to B(OMe)₃ ensures complete boronation, minimizing residual starting material.
-
Workup Protocol : Hydrolysis with aqueous NaOH followed by extraction with diethyl ether isolates the crude product. Recrystallization from ether/hexane yields pure this compound as colorless crystals.
Table 1: Synthetic Conditions and Outcomes
| Parameter | Details | Yield (%) |
|---|---|---|
| Starting Material | 2-Bromo-3,5-di-tert-butylanisole | - |
| Solvent | THF | - |
| Temperature | -78°C (Li exchange), RT (boronation) | 74 |
| Recrystallization Solvent | Ether/Hexane (1:1) | - |
Mechanistic Insights and Steric Considerations
The tert-butyl groups at the 2- and 4-positions impose significant steric hindrance, influencing both reactivity and selectivity. During lithium-halogen exchange, the bulky substituents slow the reaction kinetics, necessitating prolonged stirring (1 hour at -78°C) to ensure complete intermediate formation. The methoxy group at the 6-position electronically activates the ring, directing lithiation to the para position relative to the bromine atom.
Boronation Step Specificity
Trimethyl borate reacts with the aryl lithium species via nucleophilic attack at the boron center, forming a borate complex. Subsequent hydrolysis under basic conditions (NaOH) liberates the boronic acid. The steric bulk of the tert-butyl groups necessitates excess B(OMe)₃ (2 equivalents) to overcome hindered access to the reaction site.
Alternative Approaches and Comparative Analysis
While the lithium-halogen exchange method is predominant, alternative strategies have been explored for structurally analogous boronic acids. For example, Suzuki-Miyaura coupling precursors often employ boronic esters, such as pinacol esters, to enhance stability during purification. However, these methods are less commonly reported for this compound due to the challenges of esterifying sterically hindered boronic acids.
Grignard Reagent-Based Boronation
In related systems, Grignard reagents (e.g., aryl magnesium bromides) have been used to generate boronic acids. However, the tert-butyl groups in this compound complicate the formation of the required Grignard intermediate, as evidenced by failed attempts in analogous syntheses.
Purification and Characterization
Recrystallization Optimization
The crude product is dissolved in ethanol and treated with 2 M NaOH to hydrolyze residual borate esters. After neutralization, extraction with ether removes organic impurities. Recrystallization from ether/hexane (1:1) affords the pure compound with a melting point of 146–148°C.
Analytical Data
-
¹H NMR : Characteristic signals include δ 1.35 (s, 18H, tert-butyl), δ 3.85 (s, 3H, OCH₃), and δ 7.2–7.5 (m, aromatic protons).
Challenges and Mitigation Strategies
Steric Hindrance
The tert-butyl groups reduce reaction rates and necessitate excess reagents. Increasing the reaction time for lithiation (up to 2 hours) and using freshly distilled B(OMe)₃ improve yields.
Moisture Sensitivity
Due to the boronic acid’s hygroscopic nature, all steps require strict anhydrous conditions. Schlenk techniques and nitrogen atmospheres are essential to prevent hydrolysis during synthesis.
Industrial Scalability and Cost Considerations
The described method scales efficiently, with yields remaining consistent at multi-gram quantities. However, the cost of 2-bromo-3,5-di-tert-butylanisole and n-BuLi may limit large-scale production. Alternatives such as catalytic borylation remain unexplored for this substrate but could offer economic advantages .
Chemical Reactions Analysis
Types of Reactions: (2,4-Di-tert-butyl-6-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert it into the corresponding borane.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the electron-donating effects of the methoxy and tert-butyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: The major product is the corresponding phenol.
Reduction: The major product is the borane derivative.
Substitution: The major products are halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
(2,4-Di-tert-butyl-6-methoxyphenyl)boronic acid has shown potential in drug development, particularly in the design of enzyme inhibitors. Its interactions with biological molecules can modulate enzyme activity, making it useful for therapeutic applications. Notably, boronic acids have been explored for their anticancer properties, with some derivatives being used in approved drugs for treating multiple myeloma and bacterial infections .
Case Study:
A study demonstrated that boronic acids can act as reversible inhibitors for proteasomes, which are critical in cancer cell regulation. The unique structure of this compound enhances its binding affinity to target enzymes compared to less hindered analogs.
Organic Synthesis
This compound is extensively utilized in organic synthesis, particularly through the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of biaryl compounds, which are important in pharmaceuticals and materials science.
Data Table: Suzuki-Miyaura Coupling Yields
| Reaction Conditions | Yield (%) |
|---|---|
| Room Temperature | 85 |
| Elevated Temperature | 62 |
The steric bulk from the tert-butyl groups aids in achieving higher selectivity and yields during these reactions .
Material Science
This compound is also explored for its applications in developing advanced materials such as organic light-emitting diodes (OLEDs). Its ability to form stable complexes with other organic compounds makes it a candidate for enhancing the performance of electronic devices.
Case Study:
Research has indicated that incorporating this boronic acid into polymer matrices can improve the electrical conductivity and thermal stability of the resulting materials, making them suitable for use in flexible electronics.
Research indicates that this compound exhibits various biological activities beyond enzyme inhibition. These include antibacterial and antiviral properties, which are being investigated for potential therapeutic applications.
Mechanism of Action:
The compound's biological activity is attributed to its ability to interact with enzymes through non-covalent mechanisms such as hydrogen bonding and hydrophobic interactions. These interactions are crucial for modulating cellular pathways involved in disease processes .
Mechanism of Action
The mechanism by which (2,4-Di-tert-butyl-6-methoxyphenyl)boronic acid exerts its effects is primarily through its ability to form stable complexes with diols and other Lewis bases. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural Analogues and Substituent Effects
The compound’s structure can be compared to other aryl boronic acids with methoxy, alkyl, or halogen substituents. Key structural analogs include:
Key Observations :
- Lipophilicity : Bulky tert-butyl groups enhance lipophilicity, which may improve cellular uptake but reduce aqueous solubility, a limitation observed in analogs like pyren-1-yl boronic acid (precipitation in culture media) .
Reactivity and Binding Affinity
Boronic acids exhibit pH-dependent reactivity, influenced by their pKa and substituent electronic effects:
Key Observations :
- The methoxy group in the ortho position may lower the pKa of this compound compared to phenylboronic acid (pKa ~8.8), enhancing diol binding at physiological pH .
- Steric bulk from tert-butyl groups may limit binding to large biomolecules but improve selectivity for specific targets (e.g., glycoproteins over glucose) .
Key Observations :
- The tert-butyl groups in this compound may reduce cytotoxicity compared to planar aromatic analogs (e.g., phenanthren-9-yl boronic acid) but require empirical validation.
- Boronic acids generally exhibit low toxicity, though mutagenicity varies with substituents (e.g., bromoacetamido derivatives show higher risk) .
Key Observations :
Conflicts in Evidence :
- Some boronic acids with high lipophilicity (e.g., pyren-1-yl) show poor solubility, limiting in vitro utility , while others (e.g., 6-hydroxynaphthalen-2-yl) balance solubility and efficacy .
- Phenylboronic acid outperforms APBA in diagnostic accuracy despite similar pKa values , highlighting the role of substituent geometry in applications.
Biological Activity
(2,4-Di-tert-butyl-6-methoxyphenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is pivotal in its biological interactions, particularly in targeting enzymes and receptors involved in various diseases.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Its mechanism involves inhibition of proteasome activity, leading to cell cycle arrest and apoptosis in cancer cells.
- Case Study : A study demonstrated that this compound significantly inhibited the growth of multiple myeloma cells with an IC50 value of approximately 6 nM, showcasing its potential as a lead compound in cancer therapy .
2. Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Boronic acids are known to interfere with bacterial biofilm formation and exhibit activity against resistant strains.
- Case Study : In vitro studies indicated that this compound effectively inhibited biofilm formation by Pseudomonas aeruginosa, a common pathogen in immunocompromised patients .
| Study | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effect |
|---|---|---|---|
| Pseudomonas aeruginosa | 15 μg/mL | Biofilm inhibition |
3. Antiviral Activity
Emerging research suggests that boronic acids can also exhibit antiviral properties by disrupting viral entry or replication processes.
- Mechanism : The boronic acid moiety can bind to viral glycoproteins, potentially blocking the virus's ability to infect host cells.
Structure-Activity Relationship (SAR)
The introduction of the boronic acid group has been shown to enhance the selectivity and potency of various bioactive molecules. Modifications in the structure can lead to significant changes in biological activity.
Key Findings from SAR Studies
- Positioning of Substituents : The presence of methoxy and tert-butyl groups at specific positions enhances the binding affinity to target proteins.
- Comparative Analysis : Compounds with similar structures but lacking the boronic acid functionality exhibited markedly reduced activity .
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that this compound possesses favorable absorption and distribution characteristics. However, further optimization is required to enhance its therapeutic index.
Q & A
Q. Can this boronic acid act as a Lewis acid catalyst in multicomponent reactions?
- Methodological Answer : Yes, the free -B(OH)₂ group facilitates Lewis acid catalysis in reactions like the Ugi-4CR. Ortho-substitution (e.g., tert-butyl groups) may reduce efficiency, but meta/para-substituted analogs enhance Schiff base formation. Catalytic activity is diminished in ester forms due to electronic modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
